

Mitigating Atr-IN-19 instability in solution

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Compound of Interest

Compound Name: Atr-IN-19

Cat. No.: B12411436

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Technical Support Center: Atr-IN-19

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of **Atr-IN-19**, a potent ATR inhibitor. Due to the limited publicly available data specifically for **Atr-IN-19**, this guide incorporates representative data from other well-characterized ATR inhibitors to provide general recommendations. It is crucial to validate these recommendations for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Atr-IN-19**?

A1: **Atr-IN-19** is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and replication stress.^[1] By inhibiting ATR, **Atr-IN-19** prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints and increased genomic instability in cancer cells, which often have a high level of replication stress.

Q2: In which solvent should I dissolve **Atr-IN-19**?

A2: Based on information from chemical suppliers and data for similar ATR inhibitors, **Atr-IN-19** is soluble in dimethyl sulfoxide (DMSO).^{[2][3][4][5][6]} It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: How should I store the powdered compound and stock solutions of **Atr-IN-19**?

A3:

- Powder: Store the solid compound at -20°C for long-term storage (months to years), protected from light and moisture.^[2]
- Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to a year or longer).^{[2][3]} For short-term storage (up to a month), -20°C is also acceptable.^[5]

Q4: Is **Atr-IN-19** stable in aqueous media?

A4: While specific data for **Atr-IN-19** is unavailable, small molecule kinase inhibitors often have limited stability in aqueous solutions. It is best practice to dilute the DMSO stock solution into your aqueous experimental media immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in cell culture media	The final concentration of DMSO is too high, or the compound's solubility limit in the aqueous media has been exceeded.	Ensure the final DMSO concentration in your cell culture media is low (typically $\leq 0.5\%$) to avoid solvent toxicity. Prepare intermediate dilutions in media if necessary to achieve the final desired concentration. Gently vortex the media while adding the inhibitor.
Inconsistent or no biological activity	<ul style="list-style-type: none">- Compound degradation due to improper storage.- Inactivation in aqueous solution.- Incorrect concentration calculation.	<ul style="list-style-type: none">- Ensure the powdered compound and DMSO stock solutions are stored at the recommended temperatures and protected from light.- Prepare fresh dilutions in aqueous media for each experiment.- Double-check all calculations for dilutions and final concentrations.
Cell death in control group	High concentration of the solvent (DMSO) is toxic to the cells.	Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cell line. Ensure the final DMSO concentration is the same across all treatment groups, including the vehicle control.
Variability between experiments	<ul style="list-style-type: none">- Inconsistent compound handling and preparation.- Cell line instability or high passage number.	<ul style="list-style-type: none">- Use freshly prepared dilutions for each experiment.- Ensure consistent cell seeding density and growth phase.- Use low-passage cells and regularly

perform cell line
authentication.

Quantitative Data Summary

The following tables summarize solubility and stability data for other well-characterized ATR inhibitors. This information can serve as a general guideline for handling **Atr-IN-19** until specific data becomes available.

Table 1: Solubility of Representative ATR Inhibitors

Compound	Solvent	Solubility	Notes
Berzosertib (VE-822)	DMSO	23 - 92 mg/mL	Solubility can be affected by moisture absorption in DMSO. Warming and ultrasonication can aid dissolution. [7]
Ceralasertib (AZD6738)	DMSO	82 - 83 mg/mL	[4]
Tuvusertib (M1774)	DMSO	5 - 12 mg/mL	Requires ultrasonic treatment for dissolution. Hygroscopic nature of DMSO can impact solubility. [5] [6]
Atr-IN-19 (General Guidance)	DMSO	Expected to be soluble	Prepare a stock solution of at least 10 mM.

Table 2: Stability of Representative ATR Inhibitors in Solution

Compound	Solvent	Storage Temperature	Stability
Berzosertib (VE-822)	DMSO	-20°C	>2 years (in powder form)
-80°C	>1 year (in solvent)[3]		
Tuvusertib (M1774)	DMSO	Room Temperature	Stable for at least 6 hours
-80°C	Stable for at least 6 months[8]		
Ceralasertib (AZD6738)	DMSO	-80°C	1 year (in solvent)[4]
-20°C	1 month (in solvent)[4]		
Atr-IN-19 (General Guidance)	DMSO	-80°C	Recommended for long-term storage (>6 months)
-20°C	Suitable for short-term storage (up to 1 month)		

Experimental Protocols

Protocol 1: Preparation of Atr-IN-19 Stock Solution

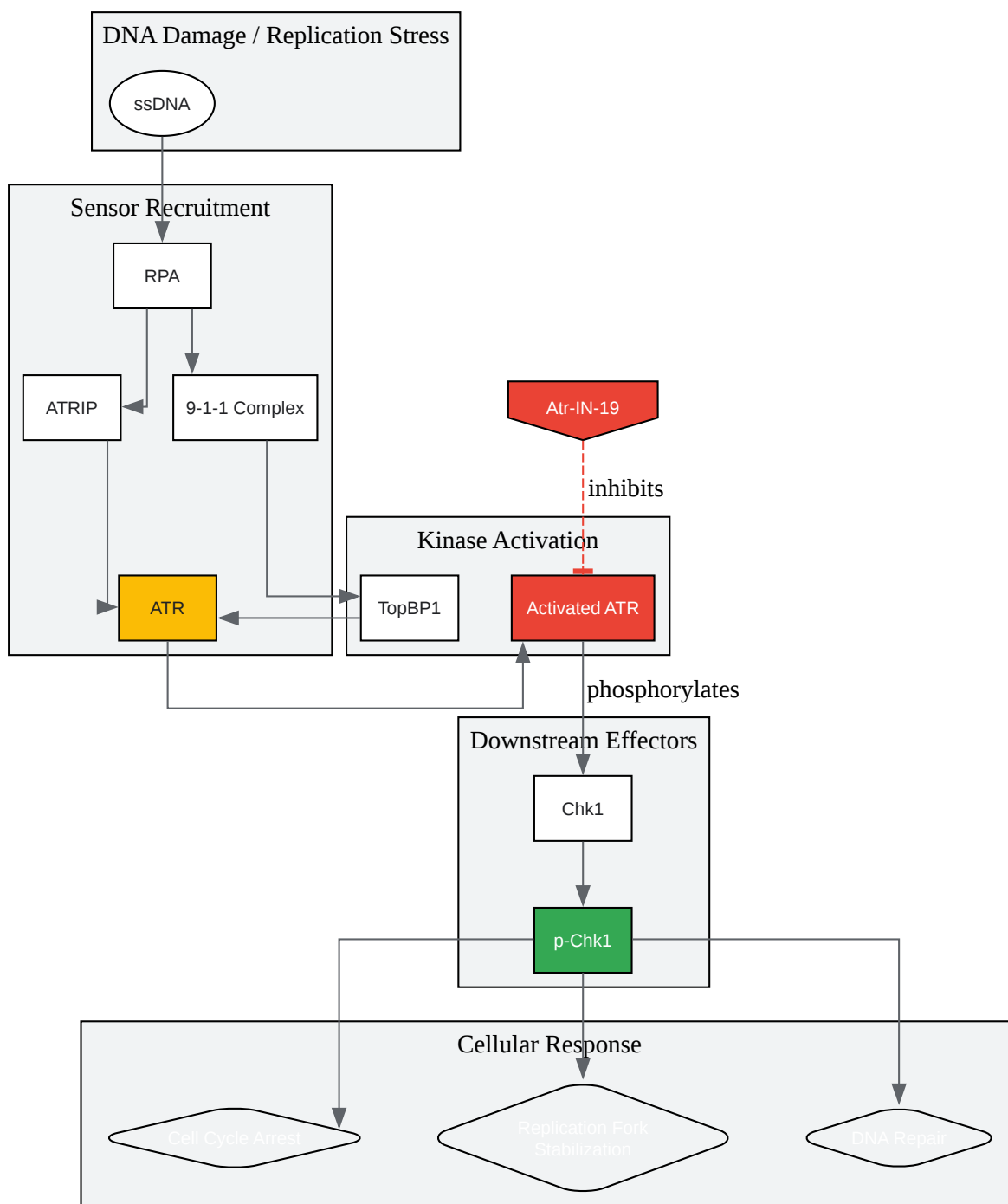
- Materials: **Atr-IN-19** powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure:
 - Allow the vial of **Atr-IN-19** powder to equilibrate to room temperature before opening to prevent moisture condensation.
 - Weigh the desired amount of **Atr-IN-19** powder in a sterile microcentrifuge tube.

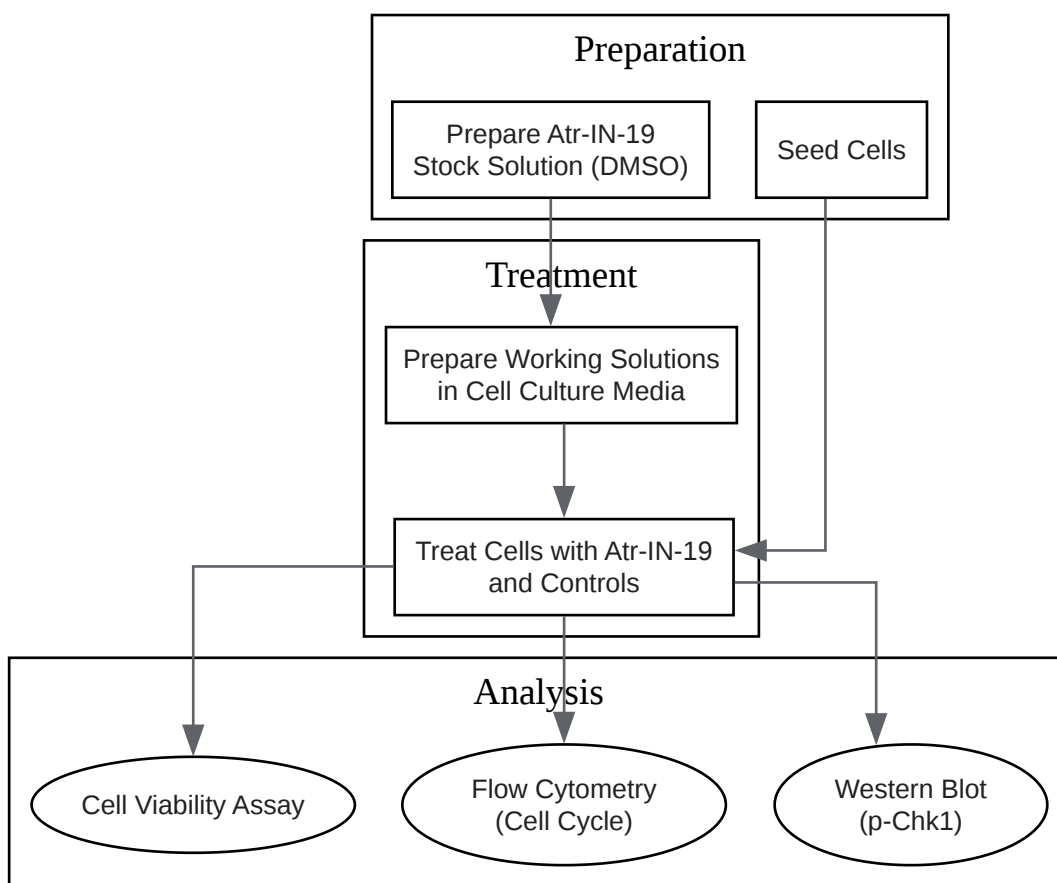
3. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
4. Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
5. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
6. Store the aliquots at -80°C for long-term storage.

Protocol 2: General Cell-Based Assay for ATR Inhibition

- Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Compound Preparation:
 1. Thaw an aliquot of the **Atr-IN-19** DMSO stock solution at room temperature.
 2. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (typically $\leq 0.5\%$).
- Treatment:
 1. Remove the existing media from the cells and replace it with the media containing the different concentrations of **Atr-IN-19** or the vehicle control.
 2. Incubate the cells for the desired treatment duration.
- Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cell cycle analysis by flow cytometry, or immunoblotting for ATR pathway markers (e.g., phospho-Chk1).

Visualizations





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